molecular formula C8H12N2O B1284121 1-butyl-1H-imidazole-4-carbaldehyde CAS No. 400045-80-9

1-butyl-1H-imidazole-4-carbaldehyde

Cat. No. B1284121
CAS RN: 400045-80-9
M. Wt: 152.19 g/mol
InChI Key: PESXKUUFXACUMT-UHFFFAOYSA-N
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Description

“1-butyl-1H-imidazole-4-carbaldehyde” is a chemical compound that serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .


Synthesis Analysis

The synthesis of “1-butyl-1H-imidazole-4-carbaldehyde” involves the use of 4-bromo-1H-imidazole in dry THF at 0 ℃ . A 2 M solution of i-PrMgCl in THF is added for 5 min. The clear solution is stirred at that temperature for an additional 5 min, and a 2.5 M solution of n-BuLi in hexanes is added dropwise for 5 min while maintaining the temperature below 20 ℃ .


Molecular Structure Analysis

The molecular structure of “1-butyl-1H-imidazole-4-carbaldehyde” is represented by the formula C8H12N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

“1-butyl-1H-imidazole-4-carbaldehyde” undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines . It also acts as an N-coordinated ligand .


Physical And Chemical Properties Analysis

“1-butyl-1H-imidazole-4-carbaldehyde” is insoluble in water and more dense than water . It is a white to light yellow solid with a molecular weight of 96.09 g/mol .

Scientific Research Applications

Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye

1-butyl-1H-imidazole-4-carbaldehyde can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes . These dyes are often used in solar cells and other optical applications .

Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid

This compound can be used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid . Urocanic acid is also known as 4-imidazoleacrylic acid .

Fabrication of Colorimetric Chemosensor

1-butyl-1H-imidazole-4-carbaldehyde can be used in the fabrication of colorimetric chemosensors . These sensors can be used to detect the presence of certain chemicals or ions in a solution .

Pharmaceutical Applications

Imidazoles, which include 1-butyl-1H-imidazole-4-carbaldehyde, are key components in many pharmaceuticals . They have a broad range of chemical and biological properties, making them useful in the development of new drugs .

Agrochemical Applications

Imidazoles are also used in agrochemicals . They can be used to create pesticides, fungicides, and other chemicals used in agriculture .

Research into Dyes for Solar Cells and Other Optical Applications

Imidazoles are being used in research into dyes for solar cells and other optical applications . The ability to control the synthesis of substituted imidazoles is of strategic importance due to the range of applications to which this heterocycle is being deployed .

Functional Materials

Imidazoles are used in the creation of functional materials . These materials have properties that can be changed in a controlled fashion by external stimuli .

Catalysis

Imidazoles are used in catalysis . They can act as catalysts in a variety of chemical reactions, speeding up the reaction process .

Safety and Hazards

Prolonged or repeated exposure to “1-butyl-1H-imidazole-4-carbaldehyde” can lead to sensitization, causing allergic reactions in some individuals . It is toxic by ingestion, inhalation, or skin absorption . Contact may irritate skin, eyes, or mucous membranes . Strict safety measures should be followed when working with this compound .

properties

IUPAC Name

1-butylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-4-10-5-8(6-11)9-7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXKUUFXACUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288513
Record name 1-Butyl-1H-imidazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400045-80-9
Record name 1-Butyl-1H-imidazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400045-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1H-imidazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Imidazole-4-carboxaldehyde (10 g, 104 mmol) was added portionwise to a solution of sodium hydride (4.56 g, 60% dispersion in mineral oil, 114 mmol) in tetrahydrofuran (150 ml), and the solution stirred for 30 minutes. n-Butyl bromide (15.7 g, 114 mmol) was added portionwise, followed by 18-crown-6 (50 mg), and the reaction heated under reflux for 18 hours. Aqueous ammonium chloride solution was added to the cooled reaction and the mixture extracted with ethyl acetate (2×) and dichloromethane (2×). The combined organic extracts were then dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with a solvent gradient of pentane:ethyl acetate (50:50 to 25:75), to give the title compound, 4.45 g, 28% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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